molecular formula C7H9BrN2O B13911053 1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone

1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone

Cat. No.: B13911053
M. Wt: 217.06 g/mol
InChI Key: YCFSABLEFMDOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone is a chemical compound with the molecular formula C7H9BrN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring and an ethanone group at the 4-position.

Preparation Methods

The synthesis of 1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, NBS, ethyl iodide, potassium carbonate, acyl chlorides, and various nucleophiles.

Comparison with Similar Compounds

1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(5-bromo-1-ethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C7H9BrN2O/c1-3-10-7(8)6(4-9-10)5(2)11/h4H,3H2,1-2H3

InChI Key

YCFSABLEFMDOQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C)Br

Origin of Product

United States

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